

# Combination of FLT3 Inhibitors and Venetoclax Shows Promise in High-Risk AML

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Flths    |           |
| Cat. No.:            | B1239205 | Get Quote |

The combination of FMS-like tyrosine kinase 3 (FLT3) inhibitors with the BCL-2 inhibitor venetoclax is emerging as a highly effective and tolerable therapeutic strategy for patients with FLT3-mutated acute myeloid leukemia (AML), a patient population with historically poor outcomes. Clinical trials investigating this combination, both as doublets and as triplets with hypomethylating agents (HMAs), have demonstrated high rates of deep and durable remissions in both newly diagnosed and relapsed/refractory settings.

FLT3 mutations are present in approximately 30% of adult AML cases and are associated with a poor prognosis.[1] While FLT3 inhibitors have improved outcomes, responses are often short-lived.[2] Venetoclax, a potent BCL-2 inhibitor, has shown significant activity in AML, particularly in combination with HMAs.[3][4] Preclinical studies have demonstrated synergistic anti-leukemic activity between FLT3 inhibitors and venetoclax, providing a strong rationale for clinical investigation.[1][2] FLT3 inhibition has been shown to modulate the expression of BCL-2 family proteins, sensitizing FLT3-mutated AML cells to venetoclax.[1][2]

This guide compares the clinical validation of various FLT3 inhibitors in combination with venetoclax, presenting key efficacy and safety data from recent clinical trials.

# Comparative Efficacy of FLT3 Inhibitor and Venetoclax Combinations

The following tables summarize the efficacy data from key clinical trials evaluating different FLT3 inhibitors in combination with venetoclax.



Table 1: Gilteritinib and Venetoclax Combinations

| Trial<br>Identifier                     | Patient<br>Population                                        | Treatment<br>Regimen                            | N  | Composite<br>Complete<br>Remission<br>(CRc) Rate | Median<br>Overall<br>Survival<br>(OS) |
|-----------------------------------------|--------------------------------------------------------------|-------------------------------------------------|----|--------------------------------------------------|---------------------------------------|
| NCT0362550<br>5 (Phase Ib)<br>[3][5][6] | Relapsed/Ref<br>ractory FLT3-<br>mutated AML                 | Gilteritinib +<br>Venetoclax                    | 56 | 75%                                              | 10.0 months                           |
| NCT0414048<br>7 (Phase I/II)<br>[7][8]  | Newly Diagnosed FLT3-mutated AML (unfit for intensive chemo) | Azacitidine +<br>Venetoclax +<br>Gilteritinib   | 30 | 96%<br>(CR/CRi)                                  | Not Reached                           |
| NCT0414048<br>7 (Phase I/II)<br>[7][8]  | Relapsed/Ref<br>ractory FLT3-<br>mutated AML                 | Azacitidine +<br>Venetoclax +<br>Gilteritinib   | 22 | 27%<br>(CR/CRi)                                  | -                                     |
| MyeloMATCH<br>(Phase II)[9]<br>[10]     | Newly Diagnosed FLT3-mutated AML (older/unfit)               | Azacitidine +<br>Venetoclax<br>+/- Gilteritinib | -  | Ongoing                                          | Ongoing                               |

CRc includes complete remission (CR), CR with incomplete hematologic recovery (CRi), CR with incomplete platelet recovery (CRp), and morphologic leukemia-free state (MLFS).[3]

Table 2: Quizartinib and Venetoclax Combinations



| Trial<br>Identifier                          | Patient<br>Population                            | Treatment<br>Regimen                        | N  | Composite<br>Complete<br>Remission<br>(CRc) Rate | Median<br>Overall<br>Survival<br>(OS) |
|----------------------------------------------|--------------------------------------------------|---------------------------------------------|----|--------------------------------------------------|---------------------------------------|
| NCT0366130<br>7 (Phase I/II)<br>[11][12]     | Relapsed/Ref<br>ractory<br>AML/High-<br>Risk MDS | Decitabine +<br>Venetoclax +<br>Quizartinib | 28 | 82% (CR)                                         | -                                     |
| NCT0366130<br>7 (Phase I/II)<br>[11][12][13] | Newly<br>Diagnosed<br>FLT3-ITD<br>AML            | Decitabine +<br>Venetoclax +<br>Quizartinib | 30 | 94%                                              | Not Reached<br>(1-year OS:<br>72%)    |
| NCT0373587<br>5 (Phase<br>lb/II)[14]         | Relapsed/Ref<br>ractory FLT3-<br>mutated AML     | Quizartinib +<br>Venetoclax                 | -  | Ongoing                                          | Ongoing                               |

Table 3: Sorafenib and Venetoclax Combinations

| Trial<br>Identifier                               | Patient<br>Population                    | Treatment<br>Regimen                                      | N  | Composite<br>Complete<br>Remission<br>(CRc) Rate | Median<br>Overall<br>Survival<br>(OS) |
|---------------------------------------------------|------------------------------------------|-----------------------------------------------------------|----|--------------------------------------------------|---------------------------------------|
| NCT0442414<br>7 (Phase II)<br>[15][16]            | Relapsed/Ref<br>ractory FLT3-<br>ITD AML | Sorafenib + Venetoclax + Azacitidine + Homoharringt onine | 51 | 76.5%                                            | 18.1 months                           |
| NCT0726401<br>0 (Phase<br>II/III)[17][18]<br>[19] | MRD+ AML                                 | Sorafenib +<br>Venetoclax                                 | 87 | Ongoing                                          | Ongoing                               |

# **Experimental Protocols**



Detailed methodologies for the key clinical trials are outlined below.

Gilteritinib and Venetoclax (NCT03625505)[3][5][6]

- Study Design: Phase Ib, open-label, dose-escalation/expansion study.
- Patient Population: Adult patients with relapsed or refractory FLT3-mutated AML. A cohort of FLT3-wildtype patients was included in the dose-escalation phase.
- Treatment Regimen:
  - Gilteritinib was administered orally once daily at doses of 80 mg or 120 mg.
  - Venetoclax was administered orally once daily at a dose of 400 mg.
- Primary Objectives: To assess the safety and tolerability of the combination and to determine the recommended Phase 2 dose (RP2D).
- Key Efficacy Endpoint: Modified composite complete response (mCRc) rate, which included CR, CR with incomplete blood count recovery, CR with incomplete platelet recovery, and morphologic leukemia-free state.

Azacitidine, Venetoclax, and Gilteritinib (NCT04140487)[7][8]

- Study Design: Phase I/II study with two cohorts.
- Patient Population:
  - Cohort 1: Newly diagnosed FLT3-mutated AML patients unfit for intensive chemotherapy.
  - Cohort 2: Relapsed or refractory FLT3-mutated AML patients.
- Treatment Regimen:
  - Azacitidine administered intravenously or subcutaneously.
  - Venetoclax administered orally.



- Gilteritinib administered orally, with the dose determined in the Phase I portion (RP2D was 80 mg daily).
- Primary Objectives: To determine the maximum tolerated dose of gilteritinib in the triplet combination (Phase I) and the CR/CRi rate (Phase II).

Decitabine, Venetoclax, and Quizartinib (NCT03661307)[11][12][13]

- Study Design: Phase I/II dose-escalation and expansion study.
- Patient Population: Patients with newly diagnosed (unfit for intensive chemotherapy) or relapsed/refractory FLT3-ITD mutated AML.
- Treatment Regimen:
  - Decitabine administered intravenously for 10 days in Cycle 1.
  - Venetoclax administered orally.
  - Quizartinib administered orally once daily. The RP2D was established at 30 mg daily.
- Primary Objective: To establish the RP2D of quizartinib in the triplet combination.
- Secondary Objectives: To determine the rates of CR and CRi, minimal residual disease (MRD) negativity, and overall survival.

## Safety and Tolerability

The most common and significant toxicity observed across these combination trials is myelosuppression, including neutropenia, thrombocytopenia, and anemia.[3][11][15] This was generally manageable with dose interruptions and modifications.[3][6] Other common grade 3/4 adverse events included febrile neutropenia and infections.[7][11][15] The early mortality rates in these studies were generally comparable to those seen with FLT3 inhibitor monotherapy.[3]

## Visualizing the Mechanisms and Workflow

To better understand the rationale and clinical application of this combination therapy, the following diagrams illustrate the relevant signaling pathways and a typical experimental



workflow.



Click to download full resolution via product page



Caption: Combined FLT3 and BCL-2 Inhibition Pathway.



Click to download full resolution via product page



Caption: Representative Clinical Trial Workflow.

### Conclusion

The clinical data strongly support the combination of FLT3 inhibitors and venetoclax, often as part of a triplet regimen with an HMA, as a highly active therapeutic strategy for patients with FLT3-mutated AML. This approach leads to high rates of deep and durable remissions in both the frontline and relapsed/refractory settings. While myelosuppression is a common toxicity, it is generally manageable. Ongoing and future studies will further define the optimal use of these combinations and their role in the treatment landscape of AML. The development of resistance, potentially through RAS pathway mutations, remains a challenge that requires further investigation.[11][20]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 3. nortonhealthcareprovider.com [nortonhealthcareprovider.com]
- 4. Impact of FLT3 Mutation on Outcomes after Venetoclax and Azacitidine for Patients with Treatment-Naïve Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Venetoclax Plus Gilteritinib for FLT3-Mutated Relapsed/Refractory Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Azacitidine, Venetoclax, and Gilteritinib in Newly Diagnosed and Relapsed or Refractory FLT3-Mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. clinicaltrials.cedars-sinai.edu [clinicaltrials.cedars-sinai.edu]

## Validation & Comparative





- 10. Venetoclax and HMA Treatment of Older and Unfit Adults With FLT3 Mutated Acute Myeloid Leukemia (AML) (A MyeloMATCH Treatment Trial) | Fred Hutchinson Cancer Center [fredhutch.org]
- 11. Quizartinib, decitabine, and venetoclax combination therapy in patients with AML and prior exposure to FLT3 inhibitors [aml-hub.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Phase I/II trial of decitabine, venetoclax, and quizartinib in newly diagnosed FLT3-ITD—mutated AML | VJHemOnc [vjhemonc.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. ASH 2023: Sorafenib Plus Triplet Therapy with Venetoclax, Azacitibine and Homoharringtonine for Refractory/Relapsed Acute Myeloid Leukemia with FLT3-ITD: A Multicentre, Phase 2 Study [clin.larvol.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Sorafenib Combined With Venetoclax as Pre-emptive Therapy Strategy for MRD+ AML: a Prospective, Single-arm, Multicenter Clinical Study [ctv.veeva.com]
- 19. Sorafenib Combined With Venetoclax as Pre-emptive Therapy Strategy for MRD+ AML: a Prospective, Single-arm, Multicenter Clinical Study [clin.larvol.com]
- 20. HMA + venetoclax + FLT3 inhibitor in FLT3-mutated AML: Long-term outcomes [amlhub.com]
- To cite this document: BenchChem. [Combination of FLT3 Inhibitors and Venetoclax Shows Promise in High-Risk AML]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239205#clinical-validation-of-flt3-inhibitors-in-combination-with-venetoclax]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com